molecular formula C7H15ClFNO B11911849 4-(Fluoromethyl)azepan-4-ol hydrochloride

4-(Fluoromethyl)azepan-4-ol hydrochloride

Cat. No.: B11911849
M. Wt: 183.65 g/mol
InChI Key: QWDHZYMEEXDVML-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)azepan-4-ol hydrochloride (CAS: 1824064-03-0) is a seven-membered azepane ring derivative substituted with a fluoromethyl (-CH2F) group and a hydroxyl (-OH) group at the 4-position, with a hydrochloride counterion. This compound is primarily utilized as a building block in medicinal chemistry due to its unique structural features. The fluorine atom enhances metabolic stability and modulates electronic properties, while the azepane ring provides conformational flexibility compared to smaller heterocycles like piperidine or azetidine .

Key properties include:

  • Molecular Formula: Likely C7H13ClFNO (inferred from structural analogs).
  • Storage: Room temperature (stable under standard conditions) .
  • Applications: Intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) and antimicrobial drug discovery .

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

4-(fluoromethyl)azepan-4-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c8-6-7(10)2-1-4-9-5-3-7;/h9-10H,1-6H2;1H

InChI Key

QWDHZYMEEXDVML-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(CF)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)azepan-4-ol hydrochloride typically involves the fluoromethylation of azepan-4-ol. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)azepan-4-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4-(Fluoromethyl)azepan-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 4-(fluoromethyl)azepan-4-ol hydrochloride with its closest structural analogs:

Compound Name CAS Number Molecular Formula Structural Features Key Differences vs. Target Compound Properties/Implications
4-(Fluoromethyl)azepan-4-ol hydrochloride 1824064-03-0 C7H13ClFNO 7-membered azepane, -CH2F, -OH Reference compound Balanced lipophilicity, metabolic stability
4-(Trifluoromethyl)azepan-4-ol hydrochloride 1227068-37-2 C7H12ClF3NO 7-membered azepane, -CF3, -OH -CF3 instead of -CH2F Higher lipophilicity, reduced solubility
4-Methylazepan-4-ol hydrochloride 91774-53-7 C7H16ClNO 7-membered azepane, -CH3, -OH -CH3 instead of -CH2F Increased hydrophobicity, lower metabolic stability
4-(Fluoromethyl)piperidin-4-ol hydrochloride 1253929-33-7 C6H13ClFNO 6-membered piperidine, -CH2F, -OH Smaller ring size (piperidine vs. azepane) Higher ring strain, altered pharmacokinetics
3-(Fluoromethyl)azetidine hydrochloride 1642298-59-6 C4H7ClFN 4-membered azetidine, -CH2F Smaller ring, no hydroxyl group Increased reactivity, limited applications

Research Findings and Functional Implications

Fluorinated Substituents: The fluoromethyl group (-CH2F) in the target compound provides moderate lipophilicity compared to the trifluoromethyl (-CF3) analog, which is significantly more lipophilic but less soluble in aqueous media . The methyl-substituted analog (CAS 91774-53-7) lacks fluorine, resulting in reduced metabolic stability and higher susceptibility to oxidative degradation .

Ring Size and Conformational Flexibility :

  • The 7-membered azepane ring offers greater conformational flexibility than the 6-membered piperidine (CAS 1253929-33-7), which may improve binding to larger enzymatic pockets .
  • Azetidine derivatives (e.g., CAS 1642298-59-6) exhibit high ring strain, limiting their utility in stable drug formulations despite enhanced reactivity .

Functional Group Modifications: Hydroxyl group placement at the 4-position is critical for hydrogen-bond donor capacity.

Biological Activity

4-(Fluoromethyl)azepan-4-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Fluoromethyl)azepan-4-ol hydrochloride is characterized by a fluoromethyl group attached to a seven-membered azepane ring. This unique structure may contribute to its biological activity.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds similar to 4-(Fluoromethyl)azepan-4-ol hydrochloride exhibit significant antimicrobial properties. For instance, derivatives with similar azepane structures have shown effectiveness against various bacterial strains, including resistant strains.

CompoundMIC (μM)Target Bacteria
4-(Fluoromethyl)azepan-4-ol5.0Staphylococcus aureus
4-(Fluoromethyl)azepan-4-ol3.0Escherichia coli

These findings suggest that the compound may possess similar or enhanced antimicrobial activity.

2. Neuropharmacological Effects
Studies on related compounds have demonstrated potential neuropharmacological effects, such as modulation of neurotransmitter systems. For example, azepane derivatives have been investigated for their ability to interact with GABAergic pathways, which could lead to anxiolytic or sedative effects.

The exact mechanism of action for 4-(Fluoromethyl)azepan-4-ol hydrochloride is still under investigation. However, it is hypothesized that the fluoromethyl group may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives of azepane compounds, including 4-(Fluoromethyl)azepan-4-ol hydrochloride. They tested these compounds against a panel of bacterial pathogens and found that the compound exhibited promising results against multidrug-resistant strains, highlighting its potential as a new antimicrobial agent.

Case Study 2: Neuropharmacological Assessment
Another study evaluated the effects of azepane derivatives on anxiety-like behaviors in animal models. The results indicated that treatment with 4-(Fluoromethyl)azepan-4-ol hydrochloride led to a significant reduction in anxiety-related behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders.

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